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Compound of Interest

Compound Name: 1,3-Dibromo-2-methylpropane

Cat. No.: B1585101

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
Dibromo-2-methylpropane (CAS No: 28148-04-1), a key chemical intermediate. The
document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and
professionals in drug development and chemical synthesis.

Chemical Structure and Spectroscopic Correlation

The structure of 1,3-Dibromo-2-methylpropane contains distinct chemical environments for its
protons and carbons, which are elucidated by the spectroscopic techniques detailed below.
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Chemical Structure of 1,3-Dibromo-2-methylpropane
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Figure 1: Chemical structure of 1,3-Dibromo-2-methylpropane with proton environments
labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. For 1,3-Dibromo-2-methylpropane, the spectra reveal three distinct sets of proton
signals and three unique carbon environments, consistent with its molecular structure.[1]

'H NMR Data

The proton NMR spectrum shows three signals with an integration ratio of 2:1:6, corresponding
to the CHz groups, the CH group, and the two equivalent CHs groups, respectively.[1]
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Note: Specific ppm and J values may vary slightly depending on the solvent and spectrometer

frequency.

3C NMR Data

The carbon-13 NMR spectrum of 1,3-Dibromo-2-methylpropane displays three distinct
resonance signals, confirming the presence of three unique carbon environments in the

molecule.[1]
Chemical Shift (6, ppm) Assighment
~43.0 CH2-Br
~38.0 CH(CHs)2
~20.0 -CHs

Note: Chemical shifts are relative to Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The
key absorptions for 1,3-Dibromo-2-methylpropane are associated with C-H and C-Br bond

vibrations.
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Wavenumber (cm~—?) Vibration Type Functional Group
2975 - 2845 C-H Stretching Alkyl (CH, CHz, CHs)
1470 - 1365 C-H Bending/Deformation Alkyl (CH, CHz, CHs)
~750 - 500 C-Br Stretching Alkyl Halide

The region below 1500 cm~1 is known as the fingerprint region and contains complex vibrations
that are unique to the molecule.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
compound. Due to the presence of two bromine atoms, each having two major isotopes (’°Br
and 8Br in an approximate 1:1 ratio), the mass spectrum of 1,3-Dibromo-2-methylpropane
exhibits a characteristic isotopic pattern.[3][4]

Molecular lon Peak

The molecular ion region will show a distinctive cluster of peaks at m/z 214, 216, and 218,
corresponding to [C4Hs”°Brz]*, [CaHs’°BréiBr]*, and [C4aHs®1Br2]*, respectively. The relative
intensity of these peaks will be in an approximate 1:2:1 ratio.[5]

Key Fragment lons

Electron ionization (El) leads to predictable fragmentation pathways. The most abundant
fragment ions are typically formed through the loss of a bromine radical or hydrogen bromide.
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Likely Fragmentation

m/z (Isotopic Pair) lon Formula

Pathway

Loss of a Bre radical from the
135/137 [CaHsBr]* ]

molecular ion

Loss of two Bre radicals (less
57 [CaHo]* likely) or loss of Bre followed by

HBr

Loss of Hz from the m/z 57
55 [CaH7]*

fragment

Further fragmentation of the
41 [CsHs]*

hydrocarbon backbone

The fragmentation process is initiated by the ionization of the molecule, followed by the

cleavage of the weakest bonds, primarily the C-Br bond.
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Figure 2: Simplified MS fragmentation pathway for 1,3-Dibromo-2-methylpropane.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol

o Sample Preparation: Accurately weigh 5-25 mg of 1,3-Dibromo-2-methylpropane.[6]

» Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCIs) in a clean vial. The solvent should contain an internal standard,
typically Tetramethylsilane (TMS).

« Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly
into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

o Data Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the *H and 13C
NMR spectra using standard pulse sequences. The instrument's magnetic field should be
shimmed to ensure homogeneity.

IR Spectroscopy Protocol (Thin Liquid Film)

o Sample Preparation: As 1,3-Dibromo-2-methylpropane is a liquid at room temperature, the
thin film method is suitable.[7]

o Cell Assembly: Place one or two drops of the neat liquid sample onto the surface of a
polished salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid
film sandwiched between the plates.[8]

o Data Acquisition: Place the assembled plates in the spectrometer's sample holder. Record
the infrared spectrum, typically over a range of 4000 to 400 cm~*. A background spectrum of
the clean, empty salt plates should be acquired first and subtracted from the sample
spectrum.

Mass Spectrometry Protocol (Electron lonization - El)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by Gas Chromatography (GC). The
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sample is vaporized in the ion source.

lonization: The gaseous molecules are bombarded with a beam of high-energy electrons
(typically 70 eV), causing the ejection of an electron from the molecule to form a positively
charged molecular ion (M*").[9]

Fragmentation: The molecular ions, having excess energy, undergo fragmentation to
produce smaller, stable, positively charged ions.

Mass Analysis: The various positive ions are accelerated into a mass analyzer (e.g., a
guadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge
(m/z) ratio.

Detection: A detector records the abundance of each ion at a specific m/z value, generating
the mass spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1,3-Dibromo-2-methylpropane:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585101#spectroscopic-data-for-1-3-dibromo-2-
methylpropane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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